molecular formula C14H25NO6 B2846542 (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate CAS No. 130696-54-7

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

Cat. No. B2846542
M. Wt: 303.355
InChI Key: DWSHOWFVTUDCCM-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly referred to as DBT, is an organic compound that has been used in a variety of applications in chemistry and biochemistry. It is a versatile reagent and has been used in many laboratory experiments, including synthesis of pharmaceuticals, synthesis of polymers, and as a catalyst in organic synthesis. DBT is a common reagent in the field of organic chemistry and has been used in a variety of research applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methodologies : A study detailed the synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate through the mixed anhydride method IBCF/HOBt. Characterization was performed using NMR, MS, IR techniques, and confirmed by X-ray diffraction, indicating the presence of inter and intramolecular hydrogen bonds (Dinesh et al., 2010). This process highlights the compound's synthesis versatility and its potential for various research applications.

Catalysis and Enantioselective Reactions

  • Catalysis : The enantiopure salt Δ-Co((S,S)-dpen)32Cl(-)B(C6F5)4(-) demonstrated efficacy as a hydrogen bond donor catalyst in the enantioselective α-amination of 1,3-dicarbonyl compounds to di-tert-butyl azodicarboxylate, showcasing the potential of related compounds in catalytic processes (Kumar et al., 2016).

Environmental and Polymer Science

  • Environmental Applications : Research on tert-butyl substituted alumoxanes examined their synthesis and characterization, providing insights into their use in environmental applications. This work underscores the potential of tert-butyl substituted compounds in environmental science and polymer technology (Mason et al., 1993).

Pharmaceutical and Medicinal Chemistry

  • Drug Development and Synthesis : The hydrogenation of (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, as a precursor to trans-4-methylproline, was studied for its implications in drug synthesis, highlighting the importance of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate derivatives in medicinal chemistry (Nevalainen & Koskinen, 2001).

Advanced Materials and Chemical Engineering

  • Material Science and Engineering : The development of a multigram asymmetric synthesis of a chiral tetraazamacrocycle illustrates the utility of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate derivatives in creating advanced materials, such as magnetic resonance imaging (MRI) contrast agents (Levy et al., 2009).

properties

IUPAC Name

diethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-6-19-11(16)9-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSHOWFVTUDCCM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate

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